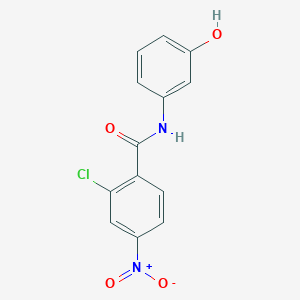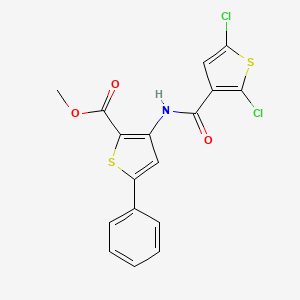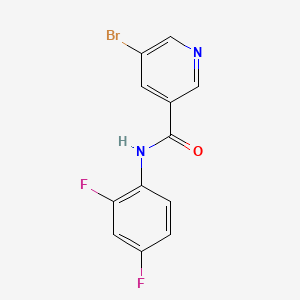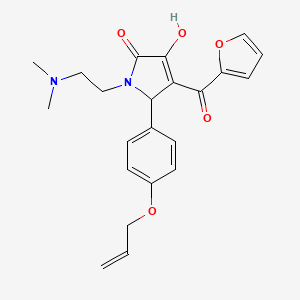![molecular formula C17H22N4O5S2 B2923320 N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351631-43-0](/img/structure/B2923320.png)
N-(5-((2-(2,6-dioxopiperidin-1-yl)ethyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pomalidomide linked with diphenylcarbamide . It is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . Some of these compounds have been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments .
Synthesis Analysis
The synthesis process involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H NMR, 13C NMR, and MS . The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 .Chemical Reactions Analysis
The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . The yield of the reaction was 71.92% .Physical and Chemical Properties Analysis
The compound has a molecular weight of 416.42 and a molecular formula of C21H24N2O7 . The yield of the reaction was 71.92% . The compound was confirmed by 1H NMR, 13C NMR, and MS .Aplicaciones Científicas De Investigación
Antibacterial Applications
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial properties. For instance, a study reported the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups, showing potent antibacterial activity, including the synthesis of enoxacin, a significant antibacterial agent (Miyamoto et al., 1987). Another study developed a broad-spectrum antibacterial agent effective against resistant organisms like MRSA through the synthesis of new 2-sulfonylquinolone derivatives (Hashimoto et al., 2007).
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds containing a sulfonyl group has demonstrated their potential in various applications, including as antibacterial agents. A study synthesized a precursor compound reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, showing high antibacterial activity (Azab et al., 2013).
Insecticidal Applications
Compounds with structures related to the specified chemical have also been evaluated for their insecticidal properties. A study synthesized a series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against the cotton leafworm, Spodoptera littoralis, suggesting their use as effective insecticidal agents with low toxicity (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4A E3 ubiquitin ligase complex . It plays a crucial role in various cellular processes, including protein homeostasis and cellular proliferation .
Mode of Action
The compound acts as a modulator of CRBN activity . It selectively modulates the degradation of the GSPT1 protein . GSPT1, also known as Eukaryotic Peptide Chain Release Factor, is involved in the termination of peptide chain synthesis (translation) in response to the termination codons UAA, UAG, and UGA .
Biochemical Pathways
The compound’s action on CRBN and GSPT1 affects the protein degradation pathway . By modulating the degradation of GSPT1, it can influence protein synthesis and cellular proliferation . This is particularly relevant in conditions such as cancer, where uncontrolled cellular proliferation occurs due to protein dysfunction .
Result of Action
The compound’s action results in the degradation of GSPT1 protein . This can lead to the control of cellular proliferation, making it potentially useful in treating conditions like cancer, which are characterized by uncontrolled cellular proliferation .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Direcciones Futuras
The compound is a derivative of pomalidomide and has shown potential in suppressing IDO1 activities . This suggests that it could be further explored for potential applications in the treatment of diseases where IDO1 plays a role, such as cancer . Additionally, the compound could be used as a building block for making protein degrader library .
Propiedades
IUPAC Name |
N-[5-[2-(2,6-dioxopiperidin-1-yl)ethylsulfonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S2/c22-14-2-1-3-15(23)21(14)8-9-28(25,26)20-7-6-12-13(10-20)27-17(18-12)19-16(24)11-4-5-11/h11H,1-10H2,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLLJFOVQUZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2923237.png)
![2-{[4-(Tert-butyl)anilino]methyl}benzenol](/img/structure/B2923238.png)


![2,4,6,7-Tetramethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B2923242.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)
![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)
![4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2923251.png)


![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2923257.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)
